I-BOP is a synthetic analog of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), naturally occurring compounds that play crucial roles in platelet aggregation, vasoconstriction, and inflammation. I-BOP acts as a potent agonist for the thromboxane A2 receptor (TP), mimicking the effects of TXA2 by binding to and activating the receptor. [] This makes I-BOP an invaluable tool in scientific research for studying the TP receptor, its signaling pathways, and the physiological and pathological roles of TXA2. I-BOP's utility extends to investigating a variety of cellular processes, including:
I-BOP is classified as a thromboxane A2 receptor agonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in cardiovascular physiology. I-BOP's classification as an agonist indicates that it mimics the action of thromboxane A2 by binding to its receptor and eliciting a physiological response.
The synthesis of I-BOP involves several chemical reactions and starting materials. While specific detailed procedures may vary, the general approach includes:
The synthesis process may also involve purification steps such as chromatography to isolate I-BOP from by-products.
I-BOP has a distinct molecular structure characterized by:
The stereochemistry of I-BOP is crucial for its biological activity; it possesses specific stereocenters that influence its interaction with the thromboxane A2 receptor.
I-BOP participates in several chemical reactions relevant to its function as a thromboxane A2 receptor agonist:
These reactions are critical for understanding how I-BOP exerts its effects within biological systems.
The mechanism of action of I-BOP primarily involves:
Research has shown that I-BOP's effects can be modulated by various factors, including receptor desensitization and the presence of antagonists.
I-BOP exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
I-BOP has significant applications in scientific research:
I-BOP is systematically named as ((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate(V), reflecting its intricate cationic-anionic structure. The reagent belongs to the class of phosphonium benzotriazolyloxy coupling agents, characterized by the presence of a tris(dimethylamino)phosphonium moiety linked to a benzotriazole leaving group, with hexafluorophosphate as a non-nucleophilic counterion ensuring stability [1] [6]. Its molecular formula is C12H22F6N6OP2, corresponding to a molar mass of 442.287 g/mol. The compound typically presents as a white to off-white crystalline powder with a melting point range of 136–140°C and demonstrates partial solubility in cold water (where it decomposes) but good solubility in polar aprotic solvents like DMF and acetonitrile [1] [9].
Table 1: Fundamental Chemical Identifiers of I-BOP
Property | Value |
---|---|
IUPAC Name | ((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate(V) |
CAS Registry Number | 56602-33-6 |
Molecular Formula | C12H22F6N6OP2 |
Molar Mass | 442.287 g/mol |
Appearance | White crystalline powder |
Melting Point | 136–140°C |
Key Structural Identifiers | SMILES: FP-(F)(F)(F)F.P(N(C)C)(N(C)C)O[n]1nnc2c1cccc2 |
InChIKey: MGEVGECQZUIPSV-UHFFFAOYSA-N |
The molecular architecture features a phosphonium center bonded to three dimethylamino groups and a benzotriazolyloxy moiety, creating a highly electrophilic phosphorus atom primed for carboxylic acid activation. Hexafluorophosphate (PF6−) serves as a weakly coordinating anion that stabilizes the cationic phosphonium species without interfering in coupling reactions. This structural arrangement enables I-BOP to generate highly reactive acyl benzotriazolide intermediates upon reaction with carboxylic acids, which subsequently undergo efficient aminolysis to form amide bonds with minimal epimerization—particularly advantageous in solid-phase peptide synthesis (SPPS) [1] [7] [9]. Spectroscopic signatures include characteristic 31P NMR shifts between 120-130 ppm for the phosphonium center, and distinct FT-IR absorptions at 840–850 cm−1 (P–F stretch) and 1450–1600 cm−1 (benzotriazole ring vibrations) [1].
The genesis of I-BOP traces to the pioneering work of Castro and colleagues in the mid-1970s, who sought phosphonium-based alternatives to carbodiimide coupling reagents that often caused severe racemization and asparagine/glutamine dehydration side reactions. Initial disclosures in Tetrahedron Letters (1975) and subsequent optimizations detailed in Synthesis (1976) established the foundational preparation route: reacting 1-hydroxybenzotriazole (HOBt) with tris(dimethylamino)phosphane in the presence of chlorophosphonium reagents under carefully controlled basic conditions, followed by anion exchange with potassium hexafluorophosphate to yield the crystalline product [1] [9]. This methodology addressed the instability issues plaguing earlier phosphonium reagents by incorporating the benzotriazole system—known for its superior leaving group ability—thus enhancing both coupling efficiency and stereochemical fidelity.
Table 2: Key Developments in I-BOP Chemistry
Year | Development Milestone | Significance |
---|---|---|
1975 | First synthesis reported by Castro et al. | Introduced phosphonium-benzotriazolyloxy coupling concept |
1976 | Optimization for peptide segment condensation | Demonstrated efficacy in suppressing asparagine dehydration |
1980s | Adoption in Fmoc-SPPS protocols | Enabled mild coupling conditions for acid-sensitive sequences |
1990s | Documentation of esterification applications | Expanded utility beyond amide bond formation |
1998 | Discovery of NaBH4-mediated reduction of carboxylic acids via I-BOP activation | Uncovered novel reductive transformation pathway |
The late 1980s witnessed expanded applications in both solution-phase and solid-phase peptide synthesis, particularly within Fmoc-based strategies where its compatibility with acid-labile protecting groups proved advantageous. Research demonstrated its exceptional performance in synthesizing challenging sequences containing multiple tryptophan residues (e.g., gramicidin A and indolicidin), achieving yields up to 87%—significantly higher than Boc chemistry approaches [7] [9]. A pivotal discovery emerged in 1998 when McGeary documented I-BOP's capacity to activate carboxylic acids for reduction by sodium borohydride, providing a chemoselective route to primary alcohols that complemented traditional lithium aluminum hydride approaches [1] [9]. Despite these advances, industrial adoption faced limitations due to the generation of hexamethylphosphoramide (HMPA)—a potent carcinogen—as a stoichiometric byproduct during both synthesis and application. This concern ultimately motivated the development of pyrrolidinophosphonium analogs (PyBOP, PyAOP) that eliminated dimethylamino groups while retaining coupling efficiency, leading Novabiochem® to recommend PyBOP as a safer alternative by the early 2000s [1] [9].
Structural analogues of I-BOP arise from systematic modifications to its core components: the cationic phosphonium center, the benzotriazolyloxy leaving group, or the hexafluorophosphate counterion. These derivatives aim to enhance stability, solubility, or coupling efficiency while mitigating the reagent's inherent limitations. Classical bioisosteric replacements include PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), where dimethylamino groups are replaced with pyrrolidino rings, significantly reducing HMPA formation and improving crystallinity [1] [9]. Similarly, PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) incorporates a nitrogen-rich azabenzotriazole system that accelerates acylation rates for sterically hindered amino acids. The aminium derivative HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) replaces phosphorus with a urea-type structure while retaining the benzotriazole leaving group, offering complementary reactivity for solution-phase segment condensations [4] [9].
Table 3: Structural Analogues of I-BOP and Their Modifications
Analogue | Core Structural Modification | Key Advantages |
---|---|---|
PyBOP | Tris(pyrrolidin-1-yl)phosphonium core | Eliminates carcinogenic HMPA formation; enhanced solubility in organic solvents |
PyAOP | Tris(pyrrolidin-1-yl)phosphonium + 7-aza-benzotriazole | Superior coupling kinetics for N-alkylated amino acids; reduced racemization |
HBTU | Tetramethyluronium tetrafluoroborate (aminium-type) | Alternative activation mechanism; compatible with microwave-assisted synthesis |
TBTU | Tetramethyluronium hexafluorophosphate | Improved crystallinity; lower hygroscopicity |
BroP | Bromotris(dimethylamino)phosphonium hexafluorophosphate | Enables direct esterification of unprotected amino acids |
Conceptually, these analogues exemplify structure-activity relationship (SAR) transfer events where conserved reactivity profiles persist despite core alterations. Computational cheminformatics approaches—such as context-dependent similarity analysis using embedded fragment vectors—demonstrate how pyrrolidino substitution maintains spatial electron distribution comparable to dimethylamino groups, preserving the phosphonium center's electrophilicity while altering metabolic degradation pathways [5]. Beyond peptide synthesis, the structural analogy principle extends to bisphenol systems (e.g., BPA → BPS, BPF), illustrating how minor modifications significantly alter biological activity despite shared molecular frameworks [3] [8]. Current research explores fluorinated I-BOP variants where hexafluorophosphate is replaced with tetrafluoroborate or bistriflimide anions to modulate solubility, and heterocycle-engineered derivatives featuring imidazolyl or triazolyl leaving groups that offer tunable nucleofugality for specialized applications in macrolactamization and glycan assembly [4] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1